2-(4,5-Dimethyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)acetic acid
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Overview
Description
2-(4,5-Dimethyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)acetic acid is a heterocyclic compound featuring a thiazole ring
Mechanism of Action
Thiazole derivatives
have been found to possess diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . They are known to interact with multiple receptors, which could make them useful in developing new therapeutic agents .
Acetic acid derivatives
, on the other hand, are a broad class of compounds that include various drugs with anti-inflammatory and analgesic properties .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-(4,5-Dimethyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)acetic acid are largely determined by the presence of the thiazole ring in its structure . Thiazoles are known to interact with a variety of enzymes, proteins, and other biomolecules
Cellular Effects
Thiazole derivatives are known to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects suggest that this compound may also influence cell function in a variety of ways.
Molecular Mechanism
Thiazole derivatives are known to exert their effects at the molecular level through a variety of mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-Dimethyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4,5-dimethylthiazole with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, followed by acidification to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-(4,5-Dimethyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.
Scientific Research Applications
2-(4,5-Dimethyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(4,5-Dimethyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)propanoic acid
- 2-(4,5-Dimethyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)butanoic acid
- 2-(4,5-Dimethyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)pentanoic acid
Uniqueness
2-(4,5-Dimethyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)acetic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its acetic acid moiety allows for further functionalization, making it a versatile intermediate in synthetic chemistry.
Properties
IUPAC Name |
2-(4,5-dimethyl-2-oxo-1,3-thiazol-3-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3S/c1-4-5(2)12-7(11)8(4)3-6(9)10/h3H2,1-2H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFVAZHGVEQMWAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=O)N1CC(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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